S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
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Overview
Description
S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with an ethylthio group at one end and a pentyl group at the other. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced through a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Ethylthio Group:
Industrial Production Methods: Industrial production of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the biphenyl core to a more saturated system, although this is less common.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated biphenyl derivatives.
Substitution: Nitro and halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules .
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity . The biphenyl core can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
4-Cyano-4’-pentylbiphenyl: Used in liquid crystal displays.
4-Ethyl-4’-pentylbiphenyl: Similar structure but lacks the ethylthio group.
Uniqueness: S-Ethyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Properties
CAS No. |
90336-61-1 |
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Molecular Formula |
C20H24OS |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
S-ethyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C20H24OS/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22-4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
UVAJOLXRMYABDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCC |
Origin of Product |
United States |
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